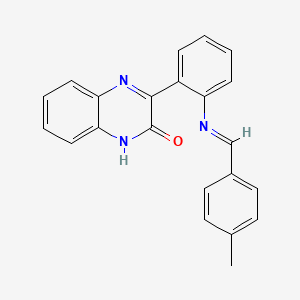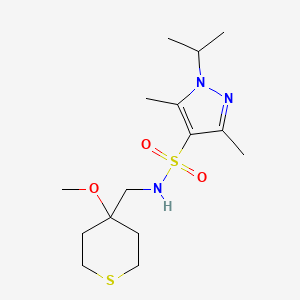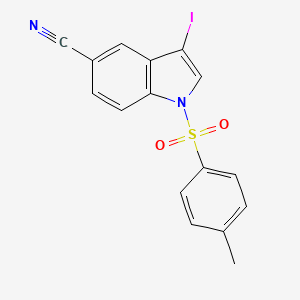
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one, also known as MBQ-167, is a novel quinoxaline derivative that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Quinoxalin-2(1H)-ones, including compounds similar to “(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one,” are of significant interest due to their diverse biological activities and potential as therapeutic agents. One study highlights a one-pot synthesis method for multisubstituted quinoxalin-2(1H)-ones via a Ugi four-component reaction (4CR) followed by a catalytic aza-Wittig sequence, offering an efficient route to these compounds in high yields (Yan-Mei Yan et al., 2018). Another research effort focused on the synthesis of 3-amino-1H-quinolin-2-one, demonstrating the versatility of quinoxalin-2(1H)-one derivatives in synthetic chemistry (Cecilia Juárez-Gordiano et al., 2002).
Pharmacological Applications
Quinoxaline derivatives, including those structurally related to “(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one,” have shown promising pharmacological activities. For instance, quinoxaline 1,4-dioxide derivatives exhibited significant antimicrobial activity against various bacterial and yeast strains, suggesting their potential as novel antimicrobial agents (Mónica Vieira et al., 2014). Similarly, imidazoquinoline derivatives were identified as selective allosteric enhancers of human A3 adenosine receptors, indicating their utility in treating conditions such as brain ischemia and other hypoxic conditions (Zhang-Guo Gao et al., 2002).
Eigenschaften
IUPAC Name |
3-[2-[(4-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-10-12-16(13-11-15)14-23-18-7-3-2-6-17(18)21-22(26)25-20-9-5-4-8-19(20)24-21/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQWGOMGWDWQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)


![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

